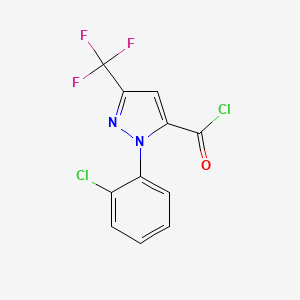

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-6-3-1-2-4-7(6)18-8(10(13)19)5-9(17-18)11(14,15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLBVXFZVFCCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154388 | |

| Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511533-50-9 | |

| Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511533-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro-phenyl and trifluoromethyl groups. The final step involves the formation of the carbonyl chloride group.

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of Substituents: The chloro-phenyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.

Formation of Carbonyl Chloride: This step involves the reaction of the pyrazole derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The chloro-phenyl ring can undergo further substitution reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amides, esters, and other functionalized compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound is recognized for its role in the synthesis of biologically active pyrazole derivatives. Pyrazoles are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Recent studies have highlighted the efficacy of pyrazole derivatives in treating conditions such as cancer and bacterial infections.

- Anticancer Activity : Research indicates that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are particularly useful in the treatment of prostate cancer. The compound serves as an intermediate in synthesizing SARMs that exhibit potential therapeutic effects against androgen-dependent cancers .

- Antimicrobial Properties : Various studies have demonstrated that pyrazole derivatives possess significant antimicrobial activity. For example, compounds derived from 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride have been shown to inhibit the growth of both Gram-positive and Gram-negative bacterial strains .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its pesticidal properties. It is included in formulations aimed at controlling pests effectively while minimizing environmental impact. The use of pyrazole compounds in pesticide formulations has been documented to enhance the efficacy of existing agricultural chemicals .

Synthesis and Chemical Reactions

Multicomponent Reactions (MCRs)

The synthesis of this compound through multicomponent reactions has gained popularity due to its efficiency and high yield. MCRs allow for the rapid assembly of complex molecules from simpler precursors, making them invaluable in pharmaceutical development .

Material Sciences

Functional Materials

Research into the application of pyrazole derivatives in material sciences has revealed their potential use in developing functional materials, such as sensors and catalysts. The incorporation of trifluoromethyl groups enhances the electronic properties of these materials, making them suitable for various applications in electronics and photonics .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Anticancer | SARMs derived from pyrazoles | Effective against prostate cancer |

| Antimicrobial | Pyrazole derivatives | Inhibitory effects on MRSA and E. coli |

| Anti-inflammatory | Various synthesized pyrazoles | Significant reduction in inflammation markers |

Table 2: Synthesis Methods for Pyrazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Multicomponent Reaction | Efficient assembly from multiple reactants | Up to 99% |

| Traditional Synthesis | Stepwise reaction involving intermediates | Variable |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives synthesized from this compound demonstrated significant anticancer activity against various cell lines. The results indicated a dose-dependent response, with some compounds exhibiting IC50 values below 10 µM, highlighting their potential as therapeutic agents .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing pyrazole derivatives were tested against common agricultural pests. The results showed a marked improvement in pest control compared to traditional pesticides, suggesting that these compounds could be developed into more effective and environmentally friendly agricultural products .

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro-phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

The trifluoromethyl group at position 5 in all compounds enhances thermal stability due to strong C-F bonds, but the carbaldehyde group in increases polarity, affecting solubility .

Functional Group Impact :

- Carbonyl chloride (-COCl) : High reactivity toward amines and alcohols, making the target compound suitable for synthesizing amides or esters.

- Sulfonyl chloride (-SO₂Cl) : Prefers sulfonamide formation, as seen in the thiophene derivative , which may offer better hydrolytic stability than the target compound’s -COCl group.

The thiourea derivative lacks aromaticity in its core, reducing resonance stabilization but improving metal-binding capacity.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s -COCl group requires anhydrous conditions to prevent hydrolysis, unlike the more stable sulfonyl chloride in .

- Thermal Stability : Trifluoromethyl groups in all analogs improve thermal resistance (>200°C), but the carbaldehyde group in may degrade above 150°C .

- Toxicity : Thiourea derivatives (e.g., ) are associated with higher toxicity profiles compared to pyrazole-based compounds due to sulfur-related bioactivity .

Actividad Biológica

The compound 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Pyrazole derivatives, including the compound in focus, often exhibit biological activity through various mechanisms. These may include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways.

- Receptor Modulation : Some compounds modulate the activity of nuclear receptors, which play critical roles in cellular signaling and gene expression.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

These findings suggest that the compound may possess similar cytotoxic properties, warranting further investigation.

Antimicrobial Activity

The presence of trifluoromethyl groups in pyrazole derivatives has been linked to enhanced antimicrobial properties. Studies have demonstrated that such compounds can effectively inhibit the growth of drug-resistant bacteria, including MRSA:

The antimicrobial efficacy indicates the potential application of this compound in treating infections caused by resistant strains.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives induced apoptosis in cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common bacterial pathogens. The study found that compounds with trifluoromethyl substitutions exhibited remarkable activity against biofilms formed by S. aureus, suggesting their potential use in clinical settings to combat biofilm-associated infections.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride, and what reaction conditions yield the highest purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-trifluoromethyl-2H-pyrazole-3-carboxylic acid derivatives with 2-chlorobenzoyl chloride in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). For instance, a procedure analogous to the synthesis of ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves dropwise addition of acyl chlorides to pyrazole intermediates at 0–5°C, followed by room-temperature stirring for 2 hours to achieve yields of 75–85% . Purity is enhanced using column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing pyrazole C-3 carbonyl chloride from aryl chlorides).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain caused by the 2-chlorophenyl group .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z ~337.6 for [M+H]⁺).

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretching of acyl chloride) and ~1100 cm⁻¹ (C-F stretching) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 2-chlorophenyl group may reduce reactivity. For example, in reactions with (3-aminophenyl)acetic acid methyl ester, pyridine or DMAP is required to neutralize HCl byproducts and stabilize the transition state . Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What methodologies are recommended for resolving contradictions in reported crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-F interactions) can arise from twinning or poor data resolution. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation for datasets with < 1 Å resolution.

- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in intermolecular interactions that may explain packing anomalies .

Q. What are the challenges in analyzing hydrogen bonding networks involving the trifluoromethyl group, and how can they be addressed?

- Methodological Answer : The CF₃ group’s low polarizability reduces hydrogen bond acceptor capacity. To study weak interactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.